molecular formula C15H14F3NO3S B14574258 N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide CAS No. 61721-33-3

N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide

Cat. No.: B14574258
CAS No.: 61721-33-3
M. Wt: 345.3 g/mol
InChI Key: KNLHBIIEWQLECS-UHFFFAOYSA-N
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Properties

CAS No.

61721-33-3

Molecular Formula

C15H14F3NO3S

Molecular Weight

345.3 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(trifluoromethyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO3S/c1-19(2)23(20,21)14-9-7-13(8-10-14)22-12-5-3-11(4-6-12)15(16,17)18/h3-10H,1-2H3

InChI Key

KNLHBIIEWQLECS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)phenol with N,N-dimethyl-4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 4-(Trifluoromethyl)phenol
  • Trifluoromethanesulfonamide

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